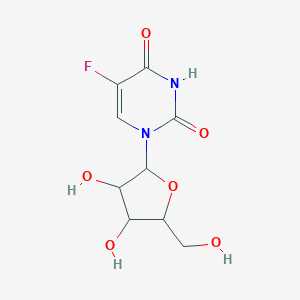

5-Fluorouracil arabinoside

Description

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIDNBAQOFJWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859332 | |

| Record name | 5-Fluoro-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18814-21-6, 316-46-1, 131-06-6 | |

| Record name | NSC258350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Topic: 5-Fluorouracil Arabinoside (Ara-5FU): A Technical Guide to Synthesis and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for decades, particularly in the treatment of solid tumors like colorectal and breast cancers.[1] Its primary mechanism involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death in rapidly proliferating cancer cells.[2][3] However, its clinical efficacy is often hampered by a short biological half-life and significant systemic toxicity.[4]

To overcome these limitations, researchers have explored the synthesis of 5-FU nucleoside analogs. By attaching a sugar moiety, such as arabinose, to the 5-FU base, it is possible to alter the compound's pharmacological profile. The arabinose sugar modification, as seen in the well-known antiviral agent Vidarabine (Ara-A) and the chemotherapy drug Cytarabine (Ara-C), can enhance metabolic stability, improve cellular uptake via nucleoside transporters, and potentially create a more targeted therapeutic agent.[5]

This technical guide provides a comprehensive, field-proven framework for the chemical synthesis of 5-Fluorouracil Arabinoside (Ara-5FU). It details a robust, multi-step synthetic protocol, explains the scientific rationale behind key experimental choices, and outlines a rigorous, self-validating workflow for the structural characterization and purity assessment of the final compound.

Part 1: Synthesis of this compound (Ara-5FU)

The synthesis of a nucleoside analog like Ara-5FU is a multi-step process requiring careful protection of reactive functional groups to ensure the desired stereochemistry and regioselectivity. The following protocol is based on established principles of nucleoside chemistry, including the Vorbrüggen glycosylation method, which is widely used for coupling a silylated nucleobase with a protected sugar derivative.

Causality Behind the Synthetic Strategy:

-

Arabinose Protection: The hydroxyl groups on the arabinose sugar are highly reactive and must be "protected" to prevent unwanted side reactions during the coupling step. Acetyl groups are chosen as they are stable under the coupling conditions but can be cleanly removed later without degrading the final product.

-

5-FU Silylation: 5-Fluorouracil has poor solubility in many organic solvents. Converting it to a bis(trimethylsilyl) derivative increases its solubility and, more importantly, activates the N1 position for nucleophilic attack on the protected sugar, facilitating the crucial C-N bond formation.

-

Lewis Acid Catalysis: A Lewis acid catalyst, such as Tin(IV) chloride (SnCl₄), is essential for the glycosylation reaction. It activates the protected sugar by coordinating to the anomeric acetyl group, making it a better leaving group and promoting the formation of the desired β-anomer.[6]

-

Deprotection: The final step involves the removal of the acetyl protecting groups from the sugar moiety to yield the target compound, this compound. A mild base like sodium methoxide is used to hydrolyze the esters without affecting the newly formed glycosidic bond or the pyrimidine ring.

Experimental Workflow: Synthesis of Ara-5FU

Caption: A four-step workflow for the synthesis of this compound (Ara-5FU).

Detailed Synthesis Protocol:

Step 1: Protection of D-Arabinose

-

Suspend D-Arabinose in a flask containing pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath to 0°C.

-

Add acetic anhydride dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

-

Quench the reaction by slowly adding ice-cold water.

-

Extract the product with ethyl acetate, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose.

Step 2: Silylation of 5-Fluorouracil

-

Combine 5-Fluorouracil (5-FU) and a catalytic amount of ammonium sulfate in a flask.

-

Add hexamethyldisilazane (HMDS).

-

Heat the mixture to reflux (approx. 125-130°C) under an inert atmosphere until the solution becomes clear (typically 4-6 hours).

-

Remove excess HMDS by distillation under reduced pressure to obtain the oily silylated 5-FU derivative. Use this product immediately in the next step.

Step 3: Glycosylation Coupling Reaction

-

Dissolve the protected arabinose from Step 1 and the silylated 5-FU from Step 2 in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add Tin(IV) chloride (SnCl₄) dropwise.

-

Stir the reaction at room temperature for 18-24 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and pour it into an ice-cold saturated NaHCO₃ solution to neutralize the catalyst.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Step 4: Deprotection and Purification

-

Dissolve the crude protected product from Step 3 in anhydrous methanol.

-

Add a solution of sodium methoxide (NaOMe) in methanol.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) until the pH is ~7.

-

Filter off the resin and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound (Ara-5FU).

Part 2: Structural Characterization and Purity Analysis

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized Ara-5FU. Each analytical technique provides a unique piece of information that, when combined, constitutes a self-validating system of proof.

Characterization Workflow

Caption: A comprehensive workflow for the analytical characterization of synthesized Ara-5FU.

Detailed Characterization Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the presence of protons on the sugar and base, ¹³C NMR identifies all carbon atoms, and ¹⁹F NMR provides a clear signal for the fluorine atom, a key identifier for the molecule.[7][8]

-

Protocol:

-

Dissolve 5-10 mg of purified Ara-5FU in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[8]

-

Expected ¹H NMR signals: Look for a characteristic doublet for the H6 proton of the 5-FU ring and distinct signals for the anomeric proton (H1') and other sugar protons.[9]

-

Expected ¹³C NMR signals: Expect signals corresponding to the carbonyls (C2, C4), the fluorine-coupled carbons (C5, C6) of the pyrimidine ring, and the five carbons of the arabinose moiety.[9]

-

Expected ¹⁹F NMR signal: A single, clear signal characteristic of the C5-F bond.

-

2. Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight of the synthesized compound, confirming that the correct molecular formula has been achieved. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

-

Protocol:

-

Prepare a dilute solution of Ara-5FU in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Expected Result: Look for the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion corresponding to the calculated molecular weight of Ara-5FU (C₉H₁₁FN₂O₆, MW: 274.19 g/mol ).[10][11]

-

3. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of a synthesized compound. It separates the target compound from any remaining starting materials, by-products, or impurities.

-

Protocol:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both with 0.1% formic acid, is a standard starting point. For a polar compound like Ara-5FU, an isocratic mobile phase with a low percentage of organic solvent (e.g., 96:4 Water:Methanol) may also be effective.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of 5-FU, typically around 265 nm.[13]

-

Analysis: Inject a known concentration of the Ara-5FU sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Trustworthiness: The goal is to achieve >95% purity for use in biological assays.

-

Part 3: Data Summary

All quantitative data from the characterization should be compiled for clear interpretation and validation of the final product.

| Parameter | Analytical Technique | Expected Result | Purpose |

| Molecular Weight | ESI-MS | [M+H]⁺ = 275.06 or [M-H]⁻ = 273.05 | Identity Confirmation |

| ¹H NMR | NMR Spectroscopy | Doublet for H6 (~8.0 ppm); signals for arabinose protons (~4.0-6.0 ppm).[9] | Structural Elucidation (Protons) |

| ¹³C NMR | NMR Spectroscopy | Signals for C2, C4, C5, C6 of 5-FU ring; 5 signals for arabinose carbons.[9] | Structural Elucidation (Carbon Skeleton) |

| ¹⁹F NMR | NMR Spectroscopy | Single peak characteristic for C-F bond (~ -169 ppm).[8] | Confirmation of Fluorine Presence |

| Purity | HPLC-UV (265 nm) | Single major peak with >95% of total peak area.[12][13] | Purity Assessment |

| UV λmax | UV-Vis Spectroscopy | ~265 nm | Confirms pyrimidine chromophore |

References

-

Muss, H. B., Lokich, J. J., & Frei, E., 3rd. (1975). 5-fluorouracil with cytosine arabinoside in metastatic gastrointestinal cancer. Clinical pharmacology and therapeutics, 18(2), 234–237. [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from a publication on targeted drug delivery. [Link]

-

Jubeen, F., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Heliyon, 5(10), e02620. [Link]

-

Al-Nemrawi, N. K., & Al-Qerem, W. (2024). Preparation, characterization and in vitro evaluation of 5-fluorouracil loaded into chitosan–acacia gum nanoparticles. Future medicinal chemistry, 16(5), 291–303. [Link]

-

Zhang, N., et al. (2008). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Archiv der Pharmazie, 341(5), 297-302. [Link]

-

Sahu, P., & Das, M. K. (2018). Formulation and characterization of 5-Fluorouracil enteric coated nanoparticles for sustained and localized release in treating colorectal cancer. Journal of microencapsulation, 35(3), 268–283. [Link]

-

Maxwell, R. J., et al. (1990). In Vivo 19F NMR Spectroscopy of the Antimetabolite 5-fluorouracil and Its Analogues. An Assessment of Drug Metabolism. Biochemical pharmacology, 39(5), 881–886. [Link]

-

Pharmacy Freak. (2023). Mechanism of Action of 5-Fluorouracil. Pharmacy Freak. [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of 5-Fluorouracil on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. SIELC. [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Fluorouracil. NIST WebBook. [Link]

- Google Patents. (n.d.).

-

Patsnap Synapse. (2024). What is the mechanism of Fluorouracil? Patsnap Synapse. [Link]

-

Dr.Oracle. (2024). What is the mechanism of action for 5-fluorouracil (5-FU)? Dr.Oracle. [Link]

-

Shestakova, T. S., et al. (2014). 5-Fluorouracil solutions: NMR study of acid-base equilibrium in water and DMSO. Magnetic resonance in chemistry: MRC, 52(11), 699–707. [Link]

-

Viegas, J. S. R., Praça, F. S. G., & Bentley, M. V. L. B. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Science and Biomedical Analysis, 2(1), 113. [Link]

-

Rosowsky, A., et al. (1982). Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. Journal of medicinal chemistry, 25(9), 1034–1037. [Link]

-

Chen, J., et al. (2009). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 17(4), 285-290. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]

-

Mohammadi, E., et al. (2018). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 8(3), 44. [Link]

-

Wikipedia. (n.d.). Cytarabine. Wikipedia. [Link]

-

Li, Z., Cai, H., & Conti, P. S. (2011). Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). Current radiopharmaceuticals, 4(1), 24–30. [Link]

-

China Papers. (n.d.). A Simple and Rapid HPLC Determination of 5-Fluorouracil in Human Serum. China Papers. [Link]

-

van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. [Link]

-

Zhen, Y. S., & Su, M. H. (1988). Sequence-dependent interaction of 5-fluorouracil and arabinosyl-5-azacytosine or 1-beta-D-arabinofuranosylcytosine. Gan to kagaku ryoho. Cancer & chemotherapy, 15(8 Pt 2), 2329–2333. [Link]

-

Gpatindia. (2020). 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property. Gpatindia. [Link]

-

Leong, H. S. L., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. [Link]

-

Yilmaz, B., et al. (2022). Influence of Formulation Composition on the Characteristic Properties of 5-fluorouracil-loaded Liposomes. Turkish Journal of Pharmaceutical Sciences, 19(2), 168-174. [Link]

-

ResearchGate. (n.d.). Enhanced antitumor activity of 5-fluorouracil in combination with 2'- deoxyinosine in human colorectal cell lines and human colon tumor xenografts. Request PDF. [Link]

-

Li, T., et al. (2021). 5-Fluorouracil efficacy requires anti-tumor immunity triggered by cancer-cell-intrinsic STING. The EMBO journal, 40(7), e106065. [Link]

-

BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]

-

Yusefi, M., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International journal of nanomedicine, 15, 5515–5533. [Link]

-

Dove Medical Press. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dovepress. [Link]

-

Al-Aown, A., et al. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19 F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1746. [Link]

Sources

- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. Cytarabine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Fluorouracil [webbook.nist.gov]

- 11. nvkc.nl [nvkc.nl]

- 12. jfda-online.com [jfda-online.com]

- 13. scientificliterature.org [scientificliterature.org]

An In-depth Technical Guide to the Chemical Properties of 5-Fluorouracil Arabinoside

This guide provides a comprehensive technical overview of the chemical properties of 5-Fluorouracil arabinoside (FAU), a significant nucleoside analog in the landscape of pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, synthesis, and mechanism of action of FAU. In instances where specific experimental data for FAU is not publicly available, this guide provides expert analysis of the well-documented properties of its parent compound, 5-Fluorouracil (5-FU), and extrapolates the anticipated impact of the arabinose moiety on these characteristics.

Introduction: The Rationale for this compound

5-Fluorouracil (5-FU) has long been a cornerstone in cancer chemotherapy, exerting its cytotoxic effects through the inhibition of thymidylate synthase and its incorporation into RNA and DNA. However, its clinical utility can be hampered by a narrow therapeutic window and the development of resistance. The synthesis of this compound (FAU), also known as 1-β-D-arabinofuranosyl-5-fluorouracil, represents a strategic chemical modification aimed at potentially improving the therapeutic index of 5-FU. The addition of an arabinose sugar moiety is intended to alter the molecule's transport, metabolism, and ultimately, its pharmacological profile. Understanding the fundamental chemical properties of FAU is paramount for its development and application in novel therapeutic strategies.

Chemical Structure and Identity

This compound is a synthetic nucleoside analog. Its structure consists of the pyrimidine analog 5-fluorouracil linked to an arabinose sugar via a β-N1-glycosidic bond.

Table 1: Chemical Identity of this compound and 5-Fluorouracil

| Property | This compound (FAU) | 5-Fluorouracil (5-FU) |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | 5-fluoro-1H-pyrimidine-2,4-dione |

| Molecular Formula | C₉H₁₁FN₂O₆ | C₄H₃FN₂O₂ |

| Molecular Weight | 262.19 g/mol | 130.08 g/mol |

| CAS Number | 3094-09-5 | 51-21-8 |

Synthesis of this compound

The synthesis of FAU has been approached through various chemical routes, primarily involving the condensation of a protected arabinofuranosyl donor with 5-fluorouracil. A common strategy involves the silylation of 5-fluorouracil to enhance its nucleophilicity, followed by coupling with a protected arabinosyl halide or acetate.

Representative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Simplified Synthesis Approach

A simplified synthesis of 1-β-D-arabinofuranosyl-5-fluorouracil has been reported and involves the following conceptual steps:

-

Preparation of the Glycosyl Donor: 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose is prepared from D-arabinose.

-

Activation of 5-Fluorouracil: 5-Fluorouracil is treated with a silylating agent, such as hexamethyldisilazane, to form a silylated derivative.

-

Condensation Reaction: The silylated 5-fluorouracil is reacted with the protected arabinofuranose in the presence of a Lewis acid catalyst (e.g., tin tetrachloride) in an anhydrous solvent.

-

Deprotection: The resulting protected nucleoside is then deprotected, typically using methanolic ammonia, to yield the final product, 1-β-D-arabinofuranosyl-5-fluorouracil.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of FAU are not as readily available as for 5-FU. However, based on its chemical structure, we can infer how the addition of the arabinose moiety will influence these properties.

Table 2: Physicochemical Properties of 5-Fluorouracil and Predicted Influence on this compound

| Property | 5-Fluorouracil (5-FU) | Predicted Properties of this compound (FAU) | Rationale for Prediction |

| Appearance | White to nearly white crystalline powder[1] | Likely a white crystalline solid | The addition of the sugar moiety is unlikely to significantly alter the color. |

| Melting Point | Decomposes at 282-283 °C[1] | Expected to have a distinct, likely lower, melting point than 5-FU. | The larger, more complex structure with different crystal packing will alter the lattice energy. |

| Solubility | Sparingly soluble in water; slightly soluble in ethanol; soluble in DMSO and dimethylformamide[2][3] | Expected to have significantly higher aqueous solubility than 5-FU. | The multiple hydroxyl groups of the arabinose sugar will increase the molecule's polarity and capacity for hydrogen bonding with water. |

| pKa | ~8.0[4] | The pKa of the uracil ring is expected to be similar to that of 5-FU, as the sugar moiety is not directly attached to the ionizable protons. | The electronic environment of the pyrimidine ring is not significantly altered by the distant sugar. |

| Stability | Stable as a solid at -20°C for ≥4 years.[2] Aqueous solutions are prone to hydrolysis, especially in acidic and basic conditions.[5][6][7][8][9][10] | The glycosidic bond in FAU will be susceptible to acid-catalyzed hydrolysis. The overall stability profile in solution may differ from 5-FU. | The N-glycosidic bond is a key site of potential degradation. The stability will be pH-dependent. |

Mechanism of Action and Biological Activity

The biological activity of this compound is intrinsically linked to its role as a prodrug of 5-fluorouracil and its subsequent metabolites. The arabinose moiety influences its cellular uptake and enzymatic conversion to active forms.

Metabolic Activation Pathway:

Caption: Proposed metabolic activation pathway of this compound.

Once FAU enters the cell, it is believed to be cleaved to release 5-FU. Subsequently, 5-FU is converted to its active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase, leading to depletion of thymidine triphosphate and inhibition of DNA synthesis.

-

Fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting RNA processing and function.

-

Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, leading to DNA damage.

The presence of the arabinose sugar may lead to a different pharmacokinetic profile compared to 5-FU, potentially altering its tissue distribution and duration of action.

Analytical Characterization

A suite of analytical techniques is essential for the characterization and quality control of this compound.

Table 3: Analytical Methods for the Characterization of this compound

| Technique | Application | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and stability studies. | A reversed-phase C18 column with a polar mobile phase (e.g., water/methanol or water/acetonitrile) would be suitable. Detection is typically by UV absorbance at ~266 nm.[11][12][13] |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Electrospray ionization (ESI) in negative mode would be effective for detecting the deprotonated molecule [M-H]⁻. High-resolution MS can confirm the elemental composition.[14][15][16][17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and elucidation of stereochemistry. | ¹H NMR would show characteristic signals for the arabinose protons and the C6-H of the pyrimidine ring. ¹³C NMR would provide information on all carbon atoms. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.[18][19][20][21][22] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for N-H, C=O, C-F, and O-H stretching vibrations would be expected. |

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 95:5 (v/v) water:methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 266 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of FAU in the mobile phase and perform serial dilutions to create a calibration curve.

Conclusion

This compound is a chemically intriguing molecule with the potential for an improved pharmacological profile compared to its parent compound, 5-FU. While a comprehensive dataset of its physicochemical properties is yet to be fully established in the public domain, a strong understanding of its structure and the known properties of 5-FU allows for scientifically grounded predictions. The synthesis of FAU is well-documented, and its mechanism of action is believed to proceed through its conversion to the active metabolites of 5-FU. Further research into the specific chemical and biological properties of FAU is warranted to fully elucidate its therapeutic potential.

References

-

5-Fluorouracil. Cayman Chemical.

-

Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. ACS Omega.

-

Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nano Biomedicine and Engineering.

-

Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate.

-

5-Fluorouracil. PubChem.

-

5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules.

-

Solubility of 5-FU in various solvents. ResearchGate.

-

1 H-NMR and 13 C-NMR spectra of 5-FA. ResearchGate.

-

5-Fluorouracil. NIST WebBook.

-

5-Fluorouracil (F6627) Product Information Sheet. Sigma-Aldrich.

-

HPLC Analysis of 5-Fluorouracil on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. SIELC Technologies.

-

Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. ResearchGate.

-

A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B.

-

A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites.

-

5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. ResearchGate.

-

[Stability of 5-fluorouracil solutions according to different parameters]. PubMed.

-

Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed.

-

Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. PubMed.

-

5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate.

-

5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate.

-

Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi.

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684). Human Metabolome Database.

-

Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.

-

Measurement of plasma 5-fluorouracil by high-performance liquid chromatography with comparison of results to tissue drug levels observed using in vivo 19F magnetic resonance spectroscopy in patients on a protracted venous infusion with or without interferon-alpha. PubMed.

-

Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io.

-

Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. British Journal of Cancer.

-

Fluorouracil - Adrucil®, 5-FU. GlobalRPH.

-

Methods for the complete analysis of 5-fluorouracil metabolites in cell extracts. PubMed.

-

Stability and compatibility of 5-fluorouracil infusions in the Braun Easypump®. ResearchGate.

-

Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. International Journal of Pharmaceutical Sciences Review and Research.

-

In Vivo 19F NMR Spectroscopy of the Antimetabolite 5-fluorouracil and Its Analogues. An Assessment of Drug Metabolism. PubMed.

-

Liquid-chromatographic monitoring of cytosine arabinoside and its metabolite, uracil arabinoside, in serum. PubMed.

-

5-Fluorouracil(51-21-8) 1H NMR spectrum. ChemicalBook.

-

5-Fluorouracil. Tocris Bioscience.

-

2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. NCBI Bookshelf.

-

STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. bioRxiv.

-

Influence of Formulation Composition on the Characteristic Properties of 5-fluorouracil-loaded Liposomes. Turkish Journal of Pharmaceutical Sciences.

-

The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press.

-

Cocrystal of 5-Fluorouracil: Characterization and Evaluation of Biopharmaceutical Parameters. PubMed.

-

5-Fluorouracil. NIST WebBook.

-

5-Fluorouracil. NIST WebBook.

Sources

- 1. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobe.org [nanobe.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of plasma 5-fluorouracil by high-performance liquid chromatography with comparison of results to tissue drug levels observed using in vivo 19F magnetic resonance spectroscopy in patients on a protracted venous infusion with or without interferon-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 16. nvkc.nl [nvkc.nl]

- 17. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. 5-Fluorouracil [webbook.nist.gov]

- 20. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684) [hmdb.ca]

- 21. In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5-Fluorouracil(51-21-8) 1H NMR spectrum [chemicalbook.com]

Biological activity of 5-Fluorouracil arabinoside

An In-Depth Technical Guide to the Biological Activity of 5-Fluorouracil and its Arabinoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects through the disruption of DNA and RNA synthesis. The modification of its sugar moiety offers a potential avenue to alter its pharmacological profile, enhance efficacy, and overcome resistance. This technical guide provides a comprehensive overview of the biological activity of 5-Fluorouracil and explores the scientific rationale and available data for its arabinoside analog, 5-Fluorouracil arabinoside (ara-FU). While extensive research exists for 5-FU, data on ara-FU is sparse. This guide, therefore, establishes a foundational understanding of 5-FU's mechanisms, metabolism, and resistance pathways, and contextualizes the potential implications of the arabinose substitution. Furthermore, it details the standard methodologies for the synthesis and biological evaluation of such fluoropyrimidine nucleoside analogs, providing a framework for future research into ara-FU and related compounds.

Introduction: The Enduring Legacy of 5-Fluorouracil

Since its synthesis in 1957, 5-Fluorouracil (5-FU), a pyrimidine analog, has remained a vital therapeutic agent in the treatment of a range of solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1][2] Its efficacy stems from its ability to be intracellularly converted into several active metabolites that interfere with critical cellular processes.[3][4] The primary mechanisms of 5-FU's cytotoxicity involve the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA.[5][6]

Despite its broad utility, the clinical application of 5-FU is often hampered by both innate and acquired drug resistance, as well as significant toxicity to healthy tissues.[3][7] These limitations have spurred extensive research into the development of 5-FU derivatives and prodrugs with improved therapeutic indices.[8] One such modification is the alteration of the sugar moiety, which can profoundly impact a nucleoside analog's transport, metabolism, and interaction with target enzymes. This guide specifically considers the substitution of the ribose/deoxyribose sugar with arabinose, creating this compound (ara-FU).

The Critical Role of the Sugar Moiety in Nucleoside Analogs

The sugar component of a nucleoside analog is a key determinant of its biological activity. The stereochemistry of the hydroxyl groups on the sugar ring influences substrate specificity for nucleoside transporters and kinases, which are essential for cellular uptake and activation.

A prime example of the impact of an arabinose sugar is Cytosine Arabinoside (ara-C, Cytarabine). Ara-C is a potent anti-leukemic agent whose activity is entirely dependent on the arabinose sugar. The 2'-hydroxyl group in the trans position in ara-C's triphosphate form (ara-CTP) sterically hinders the rotation of the phosphodiester bond during DNA synthesis, leading to chain termination. This contrasts with the cis 2'-hydroxyl in the natural deoxycytidine.

By extension, the conversion of 5-FU to an arabinoside nucleoside, ara-FU, is hypothesized to alter its metabolic activation and cytotoxic mechanisms, potentially offering a different spectrum of activity or a means to circumvent 5-FU resistance.

5-Fluorouracil: Mechanism of Action and Metabolism

To understand the potential of ara-FU, a thorough understanding of the parent compound, 5-FU, is essential. 5-FU is a prodrug that must be anabolized to its active nucleotide forms.[9]

Anabolic Pathways of 5-FU

5-FU is converted to three main active metabolites through distinct pathways:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[4] The formation of a stable ternary complex between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate leads to a "thymineless death" in rapidly dividing cells.[10]

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[10]

-

Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and instability.[10]

Catabolic Pathway of 5-FU

The majority of administered 5-FU (over 80%) is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] DPD deficiency can lead to severe 5-FU toxicity.

Biological Activity of this compound (ara-FU): A Compound of Interest

Despite the strong rationale for investigating ara-FU, there is a notable scarcity of published research on its specific biological activity. Much of the available literature refers to the combination of 5-FU with cytosine arabinoside (ara-C), which is a distinct therapeutic strategy.[11]

One early study provides a tantalizing glimpse into the potential of fluorinated pyrimidine arabinosides. The compound 1-β-d-Arabinofuranosyl-5-fluorocytosine (ara-FC), which is structurally very similar to ara-FU, was shown to have a high degree of chemotherapeutic activity against transplanted mouse leukemias.[12] Notably, ara-FC was more active on a molar basis than 5-FU or 5-fluoro-2'-deoxyuridine (FUDR) against P815 leukemia.[12] The study also mentions 1-β-d-arabinofuranosyl-5-fluorouracil (ara-FU) in its list of abbreviations, but does not present specific data on its activity.[12]

The lack of extensive data on ara-FU suggests it may have been synthesized and tested in early drug discovery programs but did not show sufficient promise to warrant further development, or that the research has not been made publicly available. However, the proven efficacy of other arabinoside analogs suggests that ara-FU remains a compound of interest for further investigation.

Synthesis of Fluoropyrimidine Nucleoside Analogs

The synthesis of 5-FU derivatives and their nucleoside analogs is well-established. Generally, these syntheses involve the condensation of a silylated pyrimidine base with a protected sugar derivative.

General Synthesis Protocol for 5-FU Derivatives

A common method for synthesizing N1-substituted 5-FU derivatives involves the following steps:[13]

-

Silylation of 5-FU: 5-FU is reacted with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and increase its solubility in organic solvents.

-

Condensation: The silylated 5-FU is then condensed with a protected sugar (e.g., an acetylated arabinofuranose) or another alkylating agent in the presence of a Lewis acid catalyst like SnCl4.[13]

-

Deprotection: The protecting groups on the sugar and/or the substituent are removed to yield the final compound.

The synthesis of 5-fluorouracil itself can be achieved through methods such as the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization and hydrolysis, or by direct fluorination of uracil.[14]

Methodologies for Evaluating Biological Activity

A systematic evaluation of the biological activity of a novel compound like ara-FU would involve a series of in vitro and in vivo assays.

In Vitro Evaluation

Objective: To determine the cytotoxicity of the compound against a panel of cancer cell lines and to elucidate its mechanism of action.

Experimental Protocol: MTT Proliferation Assay

-

Cell Seeding: Plate cancer cells (e.g., colorectal cancer lines like HCT116 or HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., ara-FU) and a positive control (e.g., 5-FU) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (the concentration of the drug that inhibits cell growth by 50%).

Table 1: Representative In Vitro Assays for Characterizing a Novel 5-FU Analog

| Assay Type | Purpose | Example Methodologies |

| Cytotoxicity | Determine the concentration-dependent killing of cancer cells. | MTT assay, Crystal Violet assay, CellTiter-Glo® Luminescent Cell Viability Assay |

| Mechanism of Action | Elucidate how the compound induces cell death. | Western blotting for apoptosis markers (cleaved PARP, cleaved caspase-3), cell cycle analysis by flow cytometry, thymidylate synthase activity assay. |

| Cellular Uptake and Metabolism | Quantify the amount of compound entering the cell and its conversion to active metabolites. | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of cell lysates. |

In Vivo Evaluation

Objective: To assess the anti-tumor efficacy and toxicity of the compound in a living organism.

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., ara-FU), a positive control (e.g., 5-FU), and a vehicle control via a clinically relevant route (e.g., intraperitoneal or oral).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Table 2: Key Parameters in Preclinical In Vivo Efficacy Studies

| Parameter | Description |

| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated animals compared to controls. |

| Maximum Tolerated Dose (MTD) | The highest dose of a drug that does not cause unacceptable toxicity. |

| Pharmacokinetics (PK) | The study of drug absorption, distribution, metabolism, and excretion (ADME). |

| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug on the body. |

Potential Mechanisms of Resistance

Resistance to 5-FU is a significant clinical challenge and can occur through various mechanisms.[3] It is plausible that some of these mechanisms would also confer resistance to ara-FU.

-

Upregulation of Thymidylate Synthase (TS): Increased levels of the target enzyme can overcome the inhibitory effects of FdUMP.[7]

-

Altered Drug Metabolism: Decreased activity of enzymes required for 5-FU activation or increased activity of catabolic enzymes like DPD can reduce the concentration of active metabolites.[7]

-

Changes in Drug Transport: Increased expression of efflux pumps can actively remove the drug from the cancer cell.[15]

-

Evasion of Apoptosis: Upregulation of anti-apoptotic proteins can render cells resistant to drug-induced cell death.[15]

Conclusion and Future Directions

5-Fluorouracil remains a stalwart in cancer therapy, but the quest for agents with improved efficacy and safety profiles is ongoing. The synthesis of this compound (ara-FU) represents a rational approach to modifying this important drug, with the potential to alter its biological activity and overcome resistance mechanisms. However, the current body of publicly available scientific literature on ara-FU is profoundly limited, preventing a definitive assessment of its therapeutic potential.

This guide has provided a comprehensive overview of the well-established biological activity of 5-FU as a necessary foundation. It has also outlined the standard methodologies for the synthesis and evaluation of novel fluoropyrimidine nucleoside analogs. The clear next step for the scientific community is to conduct rigorous preclinical studies on ara-FU. Such research should focus on its cytotoxicity across a broad panel of cancer cell lines, a detailed elucidation of its mechanism of action, and its efficacy and safety in in vivo models. Only through such systematic investigation can the true potential of this compound as a next-generation anticancer agent be determined.

References

- Muss, H. B., Lokich, J. J., & Frei, E., 3rd. (1975). 5-fluorouracil with cytosine arabinoside in metastatic gastrointestinal cancer. Clinical pharmacology and therapeutics, 18(2), 234–237.

- De Clercq, E., Bernaerts, R., Balzarini, J., Herdewijn, P., & Verbruggen, A. (1985). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Journal of medicinal chemistry, 28(5), 571–576.

- Yusefi, M., Shameli, K., Jahangirian, H., Teow, S. Y., Umakoshi, H., Saleh, B., Rafiee-Moghaddam, R., & Webster, T. J. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International journal of nanomedicine, 15, 5425–5442.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569.

- Sethy, C., & Kundu, C. N. (2021). 5-Fluorouracil (5-FU) resistance and the new strategy to enhance the sensitivity against cancer: Implication of DNA repair pathways.

- Chew, C. N., Hassan, N. N. A., & Cheah, S. H. (2021). Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. International journal of molecular sciences, 22(17), 9400.

- Zhao, L., Ma, Y., Li, Y., & Li, Y. (2012). Synthesis and bioevaluation of 5-fluorouracil derivatives. Archiv der Pharmazie, 345(11), 868–875.

- Burchenal, J. H., Adams, H. H., Newell, N. S., & Fox, J. J. (1966). Comparative activity of 1-beta-D-arabinofuranosyl-5-fluorocytosine and related compounds against transplanted mouse leukemias in vivo and in vitro. Cancer research, 26(2), 370–373.

- Sadee, W., & Wong, C. G. (1977). Pharmacokinetics of 5-fluorouracil: a clinician's point of view. Clinical pharmacology and therapeutics, 21(5), 624–634.

- An, Q., Robins, M. J., & Rosell, R. (2014). Preclinical and clinical development of 5-fluorouracil and its derivatives. Current medicinal chemistry, 21(11), 1298–1311.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & therapeutics, 48(3), 381–395.

- Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activity of several amino acid derivatives of 5-fluorouracil. Journal of medicinal chemistry, 21(1), 109–112.

- Burchenal, J. H., Adams, H. H., Newell, N. S., & Fox, J. J. (1966). Comparative activity of 1-beta-D-arabinofuranosyl-5-fluorocytosine and related compounds against transplanted mouse leukemias in vivo and in vitro. Cancer research, 26(2), 370–373.

- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., Schnitzer, R. J., Pleven, E., & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.

- Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.

- Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215–237.

-

Wikipedia. (2023, December 29). Fluorouracil. Retrieved January 14, 2026, from [Link]

- Lee, J. J., & Lee, J. J. (2021).

- Yusefi, M., Shameli, K., Jahangirian, H., Teow, S. Y., Umakoshi, H., Saleh, B., Rafiee-Moghaddam, R., & Webster, T. J. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International journal of nanomedicine, 15, 5425–5442.

- Yusefi, M., Shameli, K., Jahangirian, H., Teow, S. Y., Umakoshi, H., Saleh, B., Rafiee-Moghaddam, R., & Webster, T. J. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press, 15, 5425–5442.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Plunkett, W., Huang, P., & Gandhi, V. (1995). Metabolism and action of fludarabine phosphate. Seminars in oncology, 22(2 Suppl 5), 3–17.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.

- Scientific Reports. (2025). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives.

- Zhao, L., Ma, Y., Li, Y., & Li, Y. (2012). Synthesis and bioevaluation of 5-fluorouracil derivatives. Archiv der Pharmazie, 345(11), 868-875.

- Rootman, J., Tisdall, J., Gudauskas, G., & Ostry, A. (1986). Fluorouracil (5-FU) and cytarabine (ara-C) inhibition of corneal epithelial cell and conjunctival fibroblast proliferation. Canadian journal of ophthalmology. Journal canadien d'ophtalmologie, 21(6), 223–226.

- Vlase, L., Ionescu, D., Vlase, T., & Mihu, C. (2020). The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. Molecules (Basel, Switzerland), 25(10), 2374.

- Sadeq, Z. A., & Mohammed, M. F. (2021). Preparation and in vitro evaluation of topical gel of 5- fluorouracil.

- Gorden, L., Ammosova, T., Otieno, M., Li, Z., & Johnson, L. (2005). Antiangiogenic activity of 4'-thio-beta-D-arabinofuranosylcytosine. Cancer research, 65(14), 6329–6336.

- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569.

- Lin, S., & Pan, Y. (2000). Preclinical antitumor activity of 4'-thio-beta-D-arabinofuranosylcytosine (4'-thio-ara-C). Cancer chemotherapy and pharmacology, 46(6), 485–491.

- ResearchGate. (2025). Enhanced antitumor activity of 5-fluorouracil in combination with 2'- deoxyinosine in human colorectal cell lines and human colon tumor xenografts.

- Tözser, J., & Konvalinka, J. (2010). The design, synthesis and antiviral evaluation of a series of 5-trimethylsilyl-1-beta-D-(arabinofuranosyl)uracil phosphoramidate ProTides. Antiviral chemistry & chemotherapy, 20(4), 147–159.

- Larr BAFF, S. A., & Parker, W. B. (2024). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 16(11), 2056.

- Guerini, A. E., Trigg, A. D., & Gewirtz, D. A. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer research, 42(11), 5249–5256.

- Varghese, S., & Gupta, S. (2023). Fluorouracil. In StatPearls.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- American Association for Cancer Research. (2022).

- Gandhi, V., & Plunkett, W. (1992). In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis. Cancer chemotherapy and pharmacology, 31(1), 1–7.

- Miwa, M., Ura, M., Nishida, M., Sawada, N., Ishikawa, T., Mori, K., Shimma, N., Umeda, I., & Ishitsuka, H. (1998). Capecitabine: preclinical pharmacology studies. Oncology, 12(8 Suppl 6), 16–20.

Sources

- 1. Sequence-dependent interaction of 5-fluorouracil and arabinosyl-5-azacytosine or 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies [mdpi.com]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorouracil - Wikipedia [en.wikipedia.org]

- 6. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 11. 5-fluorouracil with cytosine arabinoside in metastatic gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 15. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of 5-Fluorouracil Arabinoside Derivatives: A Technical Guide for Drug Development

Introduction: Re-evaluating a Classic Scaffold for Modern Antiviral Needs

The relentless evolution of viral pathogens necessitates a continuous and innovative approach to antiviral drug discovery. While novel chemical entities are vigorously pursued, the strategic derivatization of established pharmacophores presents a compelling avenue for accelerated development. 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy for decades, is a pyrimidine analog that exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[1][2] This very mechanism of action, targeting the fundamental processes of nucleic acid replication, makes its derivatives intriguing candidates for antiviral agents. This guide focuses on the arabinoside derivatives of 5-FU, a class of compounds that has demonstrated significant potential against a range of DNA viruses, particularly those within the Herpesviridae family.

The core concept behind the antiviral activity of these nucleoside analogs lies in their ability to be selectively activated within virus-infected cells and subsequently disrupt viral replication.[3] This guide will provide an in-depth exploration of the antiviral properties of 5-Fluorouracil arabinoside derivatives, from their fundamental mechanism of action to the practical experimental protocols required for their evaluation. We will delve into the structure-activity relationships that govern their potency and selectivity, offering insights for medicinal chemists and drug development professionals. Furthermore, this document will serve as a practical resource, providing detailed methodologies for key antiviral and cytotoxicity assays, alongside a discussion of the synthetic strategies employed in their creation.

Mechanism of Action: A Two-Pronged Attack on Viral Replication

The antiviral efficacy of 5-Fluorouracil (5-FU) arabinoside derivatives hinges on their intracellular conversion to active triphosphate metabolites, which then act as competitive inhibitors of viral DNA polymerase.[4][5] This process, however, is often more nuanced and can involve a multi-faceted attack on the viral replication machinery, particularly in the case of Human Cytomegalovirus (HCMV).

A critical prerequisite for the antiviral activity of these compounds is their phosphorylation to the 5'-monophosphate form.[6] This initial step is a key determinant of their selective toxicity towards virus-infected cells. For many herpesviruses, such as Herpes Simplex Virus (HSV), this phosphorylation is efficiently catalyzed by a virus-encoded thymidine kinase (TK), an enzyme that often exhibits a broader substrate specificity than its cellular counterparts.[3][7] This selective activation in infected cells is a cornerstone of the therapeutic window for many nucleoside analog antivirals.

Once monophosphorylated, the 5-FU arabinoside derivative is further phosphorylated by cellular kinases to its di- and triphosphate forms. The resulting 1-β-D-arabinofuranosyl-5-fluorouracil-5'-triphosphate then acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[4] Incorporation of the analog into the growing viral DNA chain can also lead to chain termination or the production of non-functional viral genomes.

In the case of HCMV, a bifunctional mechanism has been proposed for 1-β-D-arabinofuranosyl-5-fluorouracil (ara-FU).[4] In addition to the direct inhibition of viral DNA polymerase by the triphosphate metabolite, the monophosphate form of ara-FU can also inhibit cellular thymidylate synthetase. This inhibition leads to a reduction in the intracellular pool of dTTP. The diminished concentration of the natural substrate enhances the competitive advantage of the triphosphate analog, thereby potentiating the inhibition of viral DNA polymerase.[4]

Caption: Mechanism of action of 5-FU arabinoside derivatives.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The antiviral potency and selectivity of 5-FU arabinoside derivatives are profoundly influenced by their chemical structure. Understanding these structure-activity relationships is critical for the rational design of new and improved antiviral agents.

-

The Arabinose Moiety: The presence of the arabinose sugar is fundamental to the antiviral activity of these compounds. The 2'-hydroxyl group in the "up" or ara configuration is a key feature that distinguishes these molecules from their corresponding ribonucleosides and deoxyribonucleosides.

-

2'-Fluorination: The introduction of a fluorine atom at the 2'-position of the arabinose ring has been shown to significantly enhance antiviral activity.[8] This modification can increase the compound's stability and may also influence its interaction with viral enzymes.

-

5-Position of the Uracil Ring: The substituent at the 5-position of the uracil base plays a crucial role in determining the antiviral spectrum and potency. For instance, 1-β-D-arabinofuranosyl-5-fluorouracil (ara-FU) is particularly effective against HCMV, whereas 1-β-D-arabinofuranosyl-5-bromouracil shows greater potency against HSV-1 and HSV-2.[4]

-

5'-Position Modifications: The 5'-hydroxyl group is essential for the initial phosphorylation step, which is the gateway to bioactivation. Derivatives lacking this group, such as 5'-deoxy analogs, are typically inactive against HCMV, underscoring the necessity of the 5'-phosphate for antiviral activity.[6]

Experimental Protocols: A Practical Guide to Evaluation

The evaluation of novel antiviral compounds requires a standardized set of in vitro assays to determine their efficacy and cytotoxicity. The following protocols provide a framework for the assessment of 5-FU arabinoside derivatives.

Plaque Reduction Assay: Quantifying Antiviral Efficacy

The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.

Objective: To determine the 50% effective concentration (EC₅₀) of a 5-FU arabinoside derivative, which is the concentration of the compound that reduces the number of viral plaques by 50%.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, human embryonic lung fibroblasts for HCMV) in 24-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Test compound (5-FU arabinoside derivative) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in cell culture medium.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Overlay medium (e.g., cell culture medium containing 0.5% methylcellulose or another viscous agent).

-

Staining solution (e.g., crystal violet in methanol/water).

Procedure:

-

Seed 24-well plates with host cells and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (typically 50-100 PFU per well).

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the viral inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).

-

Add the serially diluted test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay the cell monolayers with the overlay medium.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (e.g., 2-3 days for HSV, 7-14 days for HCMV).

-

After the incubation period, fix the cells (e.g., with methanol) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the Plaque Reduction Assay.

MTT Assay: Assessing Cytotoxicity

It is crucial to assess the cytotoxicity of any potential antiviral compound to ensure that the observed antiviral effect is not simply due to the killing of host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a 5-FU arabinoside derivative, which is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[9]

Materials:

-

Host cells in a 96-well plate.

-

Test compound (5-FU arabinoside derivative) serially diluted in cell culture medium.

-

Cell culture medium.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed a 96-well plate with host cells and allow them to attach and grow overnight.

-

Remove the growth medium and add serial dilutions of the test compound to the wells. Include a cell control (no compound).

-

Incubate the plate for the same duration as the plaque reduction assay.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity of the compound for inhibiting viral replication over causing host cell toxicity.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of the 5-FU arabinoside derivative to inhibit the activity of the viral DNA polymerase.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the triphosphate metabolite of a 5-FU arabinoside derivative against the viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase.

-

Activated DNA template-primer (e.g., activated calf thymus DNA).

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP).

-

Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP).

-

Triphosphate form of the 5-FU arabinoside derivative.

-

Reaction buffer (containing Mg²⁺ and other necessary components).

-

Apparatus for measuring DNA synthesis (e.g., scintillation counter or filter-binding assay).

Procedure:

-

Set up reaction mixtures containing the reaction buffer, activated DNA template-primer, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.

-

Add serial dilutions of the triphosphate form of the 5-FU arabinoside derivative to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reactions (e.g., by adding EDTA).

-

Precipitate the newly synthesized DNA (e.g., with trichloroacetic acid) and collect it on a filter.

-

Wash the filters to remove unincorporated radiolabeled dNTPs.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of DNA polymerase activity for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation: A Comparative Overview

The following table provides a representative summary of the antiviral activity and cytotoxicity of selected this compound derivatives against common herpesviruses. It is important to note that these values can vary depending on the specific cell line and assay conditions used.

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| FEAU | HSV-1 | < 0.25 | 200 - 2,060 | > 800 | [10] |

| FMAU | HSV-1 | < 0.25 | 9 - 28 | > 36 | [10] |

| Ara-FU | HCMV | Potent | - | - | [4] |

| Ara-BrU | HSV-1 | More potent than Ara-FU | - | - | [4] |

| Ara-BrU | HSV-2 | More potent than Ara-FU | - | - | [4] |

FEAU: 2'-Fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil FMAU: 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil Ara-FU: 1-β-D-arabinofuranosyl-5-fluorouracil Ara-BrU: 1-β-D-arabinofuranosyl-5-bromouracil

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a protected arabinofuranosyl donor with a silylated 5-Fluorouracil base. The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a widely used and effective method for this transformation.[11]

A general synthetic approach is outlined below:

-

Protection of Arabinose: The hydroxyl groups of D-arabinose are protected, often as acetate or benzoate esters, to prevent unwanted side reactions. The anomeric position is typically activated, for example, as an acetate.

-

Silylation of 5-Fluorouracil: 5-Fluorouracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its nucleophilicity and solubility in organic solvents.

-

Glycosylation (Vorbrüggen Reaction): The protected arabinose derivative is coupled with the silylated 5-Fluorouracil in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction typically proceeds with good stereoselectivity to yield the β-anomer.

-

Deprotection: The protecting groups on the sugar moiety are removed, usually by treatment with a base such as sodium methoxide in methanol, to afford the final this compound derivative.

Further modifications, such as fluorination at the 2'-position, can be achieved through specialized synthetic routes, often involving the use of fluorinating agents on a suitably protected arabinose intermediate.[12]

Caption: General synthetic scheme for 5-FU arabinoside derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of antiviral agents with demonstrated activity against clinically significant DNA viruses. Their mechanism of action, involving selective activation in infected cells and inhibition of viral DNA polymerase, provides a solid foundation for their therapeutic potential. This guide has provided a comprehensive overview of their antiviral properties, from the underlying molecular mechanisms to the practical experimental workflows required for their evaluation.

Future research in this area should focus on several key aspects. The synthesis and screening of novel derivatives with diverse substitutions at the 5-position of the uracil ring and the 2'-position of the arabinose moiety could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will be instrumental in guiding these efforts. Furthermore, the investigation of these compounds against a broader range of viruses, including emerging and drug-resistant strains, is warranted. While some related compounds have faced challenges in clinical development due to toxicity, the continued exploration of this chemical space, guided by the principles outlined in this guide, may yet yield a valuable addition to our antiviral armamentarium.

References

-

Yung, N. C., Burchenal, J. H., Fecher, R., Duschinsky, R., & Fox, J. J. (1961). Nucleosides. XI. Synthesis of 1-β-D-Arabinofuranosyl-5-fluorouracil and Related Nucleosides. Journal of the American Chemical Society, 83(19), 4060–4065. [Link]

-

Suzuki, S., Saneyoshi, M., Nakayama, C., & Nishiyama, Y. (1986). Mechanism of selective inhibition of human cytomegalovirus replication by 1-beta-D-arabinofuranosyl-5-fluorouracil. Antimicrobial Agents and Chemotherapy, 30(2), 343–346. [Link]

-

Busson, R., Colla, L., Vanderhaeghe, H., & De Clercq, E. (1986). 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity. Lirias - KU Leuven. [Link]

-

Yung, N. C., et al. (1961). Nucleosides. XI. Synthesis of 1-β-D-Arabinofuranosul-5-Fluorouracil and Related Nucleosides. Journal of the American Chemical Society. [Link]

-

Watanabe, K. A., Reichman, U., Hirota, K., Lopez, C., & Fox, J. J. (1979). Nucleosides. 110. Synthesis and antiherpes virus activity of some 2'-fluoro-2'-deoxyarabinofuranosylpyrimidine nucleosides. Journal of Medicinal Chemistry, 22(1), 21–24. [Link]

-

Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology, 2(4), 433-437. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

-

Su, T. L., Watanabe, K. A., Schinazi, R. F., Fox, J. J., & Chou, T. C. (1986). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Molecular Pharmacology, 30(4), 389–395. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

De Clercq, E. (1995). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Nucleosides & Nucleotides, 14(3-5), 395-405. [Link]

-

Watanabe, K. A., et al. (1987). Nucleosides. 146. 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, the C-nucleoside Isostere of the Potent Antiviral Agent 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). Studies Directed Toward the Synthesis of 2'-deoxy-2'-substituted Arabino Nucleosides. 6. Journal of Medicinal Chemistry, 30(12), 2314-6. [Link]

-

Kiss, L., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 27(3), 1033. [Link]

-

Chen, Y., et al. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. Biomolecules, 14(12), 1440. [Link]

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. [Link]

-